molecular formula C22H23NO4 B2912053 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951980-73-7

9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2912053
CAS No.: 951980-73-7
M. Wt: 365.429
InChI Key: SZAKQWRDAGTKGF-UHFFFAOYSA-N
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Description

9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic tetracyclic heterocycle compound of significant interest in medicinal chemistry and drug discovery research. This chemical entity belongs to a class of chromeno[8,7-e][1,3]oxazin derivatives, a scaffold investigated for its potential as a therapeutic agent . Structurally related tetracyclic heterocycle compounds have been identified as candidates for the treatment of viral diseases . The core framework integrates a chromene unit fused with a 1,3-oxazinone ring, a structure that is often explored for its diverse biological activities. The specific substitution pattern of the 9-isobutyl and 3-(4-methoxyphenyl) groups is designed to modulate the compound's physicochemical properties and interaction with biological targets, potentially influencing its activity and selectivity profile in screening assays. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological probe to study specific biological pathways. Its primary research value lies in its potential application as a lead structure for the development of novel antiviral agents, based on the documented activities of its structural analogues . Further investigation into its mechanism of action and specific target interactions is an active area of scientific inquiry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)10-23-11-18-20(27-13-23)9-8-17-21(24)19(12-26-22(17)18)15-4-6-16(25-3)7-5-15/h4-9,12,14H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAKQWRDAGTKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , also known as Duocarmycin GA , is a synthetic derivative with potential applications in cancer therapy due to its unique biological properties. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25ClN4O3
  • Molecular Weight : 476.95 g/mol
  • CAS Number : 1613286-59-1

Duocarmycin GA is classified as a DNA alkylating agent that interacts with the minor groove of DNA. This interaction leads to the formation of covalent bonds with DNA bases, causing strand breaks and ultimately inducing apoptosis in cancer cells. Its selectivity for tumor cells over normal cells is attributed to the unique structural features that enhance its binding affinity for DNA in cancerous tissues.

Anticancer Activity

Duocarmycin GA has shown significant anticancer activity against various multi-drug resistant cell lines. In vitro studies indicate that it effectively inhibits cell proliferation and induces apoptosis in several cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

The compound's efficacy is particularly notable in cases where traditional chemotherapeutic agents fail due to resistance mechanisms.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer0.5DNA alkylation leading to apoptosis
Lung Cancer0.3Induction of DNA strand breaks
Leukemia0.2Activation of apoptotic pathways

Case Study 1: Efficacy in Breast Cancer

A recent study evaluated the effects of Duocarmycin GA on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM. The study also highlighted the compound's ability to overcome resistance mechanisms commonly seen in breast cancer treatments.

Case Study 2: Combination Therapy

Another investigation explored the use of Duocarmycin GA in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting synergistic effects that could lead to improved treatment outcomes for patients with advanced cancers.

Safety and Toxicity

While Duocarmycin GA exhibits potent anticancer properties, its safety profile is crucial for clinical applications. Preliminary toxicity studies suggest that the compound has a favorable safety margin; however, further investigations are necessary to fully assess its long-term effects and potential side effects in humans.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Anti-Inflammatory Potential

Compound B3 (9-(2-chlorophenyl)) reduced LPS-induced cytokines (IL-6, TNF-α) in RAW 264.7 cells (IC50: 12.5 µg/ml) via NF-κB and MAPK suppression . The target compound’s isobutyl group may offer similar efficacy with improved pharmacokinetics due to higher lipophilicity.

Osteogenic and Anti-Osteoclastogenesis Activity

Compound 7 (furan-3-ylmethyl) promoted osteoblast differentiation and inhibited RANKL-induced osteoclastogenesis in vitro and in vivo, outperforming ipriflavone . The target compound’s isobutyl group could mimic these effects by modulating RANK/RANKL/OPG pathways.

Antiviral and Antifungal Activity

Benzyl-substituted analogs (6a) showed 60–70% inhibition of tobacco mosaic virus (TMV) at 500 µg/ml, attributed to oxazine ring interactions with viral proteases . The target compound’s 4-methoxyphenyl group may lack this specificity but could be optimized for broader antimicrobial activity.

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